![molecular formula C18H14F3NO2 B2640939 (E)-3-(2,5-difluorophenyl)-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)prop-2-en-1-one CAS No. 2034897-67-9](/img/structure/B2640939.png)
(E)-3-(2,5-difluorophenyl)-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(2,5-difluorophenyl)-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H14F3NO2 and its molecular weight is 333.31. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(2,5-difluorophenyl)-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(2,5-difluorophenyl)-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Process Development and Scale-Up
Compounds with structures incorporating the benzoxazepine core, such as mTOR inhibitors, have undergone significant process development for scalable synthesis. These processes involve complex chemical synthesis routes that enable the production of large quantities of intermediates and target compounds. For example, Naganathan et al. (2015) report the scalable synthesis of a kinase inhibitor with a benzoxazepine core, highlighting the compound's importance in drug development and the synthesis challenges overcome during scale-up【Naganathan et al., 2015】(https://consensus.app/papers/process-development-scaleup-benzoxazepinecontaining-naganathan/9e9185d9fa185932aac76b0f803c6a54/?utm_source=chatgpt).
Heterocyclic Compound Synthesis
Research into the synthesis of heterocyclic compounds, including oxazepine derivatives, showcases the chemical versatility and potential pharmacological applications of these molecules. The work by Adnan et al. (2014) focuses on creating various heterocyclic derivatives, demonstrating the broad applicability of these compounds in medicinal chemistry and potential therapeutic uses【Adnan et al., 2014】(https://consensus.app/papers/synthesis-identification-oxazepine-pyrazole-isoxazole-adnan/ac093da981675b8ca8163e2dbea05e18/?utm_source=chatgpt).
Antimicrobial Activity
Fluorine-containing compounds, such as those synthesized by Gadakh et al. (2010), have been evaluated for their antimicrobial activities against a range of bacterial and fungal strains. This research highlights the potential of fluorine-substituted benzoxazepines and related compounds in developing new antimicrobial agents【Gadakh et al., 2010】(https://consensus.app/papers/synthesis-activity-fluorine-containing-gadakh/9800d10edccd5ef4a0bdccf35fcfd786/?utm_source=chatgpt).
Novel Synthesis Techniques
Studies have also focused on novel synthesis techniques for creating benzoxazepine derivatives. Bakthadoss and Murugan (2009) describe a simple synthesis method for (E)-3-arylidene-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-ones, showcasing the chemical innovation in generating structurally complex molecules【Bakthadoss & Murugan, 2009】(https://consensus.app/papers/novel-synthesis-bakthadoss/17c263ad026e58fab33282afd87fa2bd/?utm_source=chatgpt).
properties
IUPAC Name |
(E)-3-(2,5-difluorophenyl)-1-(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO2/c19-14-2-4-16(21)12(9-14)1-6-18(23)22-7-8-24-17-5-3-15(20)10-13(17)11-22/h1-6,9-10H,7-8,11H2/b6-1+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRLUYYZDMGUGR-LZCJLJQNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1C(=O)C=CC3=C(C=CC(=C3)F)F)C=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(CN1C(=O)/C=C/C3=C(C=CC(=C3)F)F)C=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2,5-difluorophenyl)-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)prop-2-en-1-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.